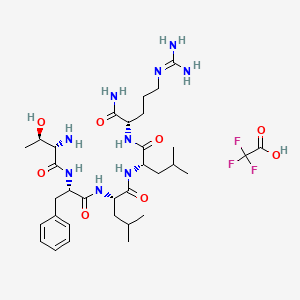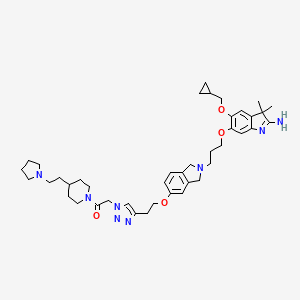
Tfllr-NH2(tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TFLLR-NH2-Trifluoressigsäure ist ein synthetisches Peptid, das als selektiver Agonist für den Protease-aktivierten Rezeptor 1 (PAR1) wirkt. Diese Verbindung ist bekannt für ihre Fähigkeit, die Calciummobilisierung in Neuronen des Rückenmarksganglions zu induzieren und die Plasmaextravasation in verschiedenen Organen zu stimulieren . Es hat die Summenformel C33H54F3N9O8 und ein Molekulargewicht von 761,83 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TFLLR-NH2-Trifluoressigsäure erfolgt nach der Methode der Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst in der Regel die folgenden Schritte:
Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.
Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.
Kupplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.
Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.
Spaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt
Industrielle Produktionsmethoden
Die industrielle Produktion von TFLLR-NH2-Trifluoressigsäure folgt ähnlichen Prinzipien wie die Laborsynthese, allerdings in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Prozess umfasst:
Automatisierte Synthese: Einsatz automatisierter Peptidsynthesizer zur Durchführung der SPPS-Methode.
Großtechnische Reinigung: Einsatz von großtechnischen HPLC-Systemen zur Reinigung.
Qualitätskontrolle: Durchführung strenger Qualitätskontrolltests, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TFLLR-NH2 trifluoroacetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of TFLLR-NH2 trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated Synthesis: Using automated peptide synthesizers to perform the SPPS method.
Large-Scale Purification: Employing large-scale HPLC systems for purification.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the final product
Analyse Chemischer Reaktionen
Reaktionstypen
TFLLR-NH2-Trifluoressigsäure unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es nimmt aufgrund seiner Peptidnatur typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen
Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC) und OxymaPure werden häufig zur Peptidbindungsbildung eingesetzt.
Entschützungsreagenzien: Trifluoressigsäure (TFA) wird verwendet, um Schutzgruppen während der Synthese zu entfernen.
Spaltungsreagenzien: Ein Gemisch aus TFA, Wasser und Scavengern (wie Triisopropylsilan) wird verwendet, um das Peptid vom Harz abzuspalten
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von TFLLR-NH2-Trifluoressigsäure gebildet wird, ist das Peptid selbst. Während des Spaltungsprozesses wird das Peptid vom Harz freigesetzt und gereinigt, um das Endprodukt zu erhalten .
Wissenschaftliche Forschungsanwendungen
TFLLR-NH2-Trifluoressigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und Peptid-Protein-Wechselwirkungen verwendet.
Biologie: Wird in der Forschung an Protease-aktivierten Rezeptoren, insbesondere PAR1, eingesetzt, um deren Rolle in der zellulären Signalübertragung und physiologischen Prozessen zu verstehen.
Medizin: Wird hinsichtlich seiner potenziellen therapeutischen Anwendung bei Erkrankungen untersucht, die mit PAR1 in Zusammenhang stehen, wie z. B. Entzündungen und Krebs.
Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt .
Wirkmechanismus
TFLLR-NH2-Trifluoressigsäure übt seine Wirkung aus, indem es selektiv den Protease-aktivierten Rezeptor 1 (PAR1) aktiviert. Bei Bindung an PAR1 induziert es eine Konformationsänderung, die zur Aktivierung intrazellulärer Signalwege führt. Diese Aktivierung führt zur Mobilisierung von Calciumionen in Zellen, was eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Entzündungen, Thrombozytenaggregation und Gefäßfunktion .
Wissenschaftliche Forschungsanwendungen
TFLLR-NH2 trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-protein interactions.
Biology: Employed in research on protease-activated receptors, particularly PAR1, to understand their role in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving PAR1, such as inflammation and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Wirkmechanismus
TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating the protease-activated receptor 1 (PAR1). Upon binding to PAR1, it induces a conformational change that leads to the activation of intracellular signaling pathways. This activation results in the mobilization of calcium ions within cells, which plays a crucial role in various cellular processes, including inflammation, platelet aggregation, and vascular function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SFLLRN-NH2: Ein weiterer selektiver PAR1-Agonist mit ähnlicher biologischer Aktivität.
TFLLR-NH2: Die nicht-trifluoressigsaure Form der Verbindung, die ebenfalls als PAR1-Agonist wirkt .
Einzigartigkeit
TFLLR-NH2-Trifluoressigsäure ist aufgrund seiner hohen Selektivität für PAR1 und seiner Fähigkeit, spezifische physiologische Reaktionen zu induzieren, einzigartig. Seine Trifluoressigsäureform erhöht seine Stabilität und Löslichkeit, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
Molekularformel |
C33H54F3N9O8 |
|---|---|
Molekulargewicht |
761.8 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1 |
InChI-Schlüssel |
QVNWOGSDGQDGHP-MKVNCOEFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Aussehen |
A crystalline solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)

